molecular formula C12H19LiN2O4 B13446364 Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate

Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate

Cat. No.: B13446364
M. Wt: 262.3 g/mol
InChI Key: LRFIPKZWNZQKHM-UHFFFAOYSA-M
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Description

Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is a lithium salt featuring a 2,6-diazaspiro[3.3]heptane core substituted with a tert-butoxycarbonyl (Boc) group at position 6 and an acetate moiety at position 2. The spirocyclic structure confers rigidity and stereochemical control, while the Boc group enhances stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors or neuroactive agents due to its spirocyclic amine framework, which is prevalent in drug discovery .

Properties

Molecular Formula

C12H19LiN2O4

Molecular Weight

262.3 g/mol

IUPAC Name

lithium;2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]acetate

InChI

InChI=1S/C12H20N2O4.Li/c1-11(2,3)18-10(17)14-7-12(8-14)5-13(6-12)4-9(15)16;/h4-8H2,1-3H3,(H,15,16);/q;+1/p-1

InChI Key

LRFIPKZWNZQKHM-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 2,6-Diazaspiro[3.3]heptane Core

  • The spirocyclic core, 2,6-diazaspiro[3.3]heptane, is synthesized through cyclization reactions involving diamine precursors and appropriate cyclizing agents.
  • Protection of the amine groups with tert-butoxycarbonyl (Boc) groups is commonly performed to enhance stability and control reactivity during subsequent steps.

Introduction of the tert-Butoxycarbonyl Protecting Group

  • The Boc group is introduced using standard Boc-protection protocols, typically by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
  • This step yields tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a key intermediate with purity greater than 98% (GC analysis) and molecular weight approximately 198.27 g/mol.

Formation of the Acetate Lithium Salt

  • The acetate moiety is introduced by reacting the Boc-protected diazaspiro compound with lithium hydroxide (LiOH) in aqueous-organic solvent mixtures such as tetrahydrofuran (THF), methanol, and water.
  • A typical procedure involves stirring the ester precursor with a stoichiometric excess of lithium hydroxide at room temperature or slightly elevated temperature (e.g., 50°C) for extended periods (overnight to several days) to ensure complete hydrolysis to the lithium carboxylate salt.
  • The reaction mixture is then acidified carefully to pH ~4 with dilute hydrochloric acid and extracted with ethyl acetate to isolate the lithium salt as a white solid with high yield (up to 87% reported in similar lithium salt preparations).

Purification and Characterization

  • The crude lithium salt is purified by washing with brine and drying over magnesium sulfate (MgSO4), followed by filtration and concentration.
  • Characterization is performed by proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and chromatographic purity assessments.
  • ^1H NMR typically shows characteristic signals corresponding to the Boc group (singlet near 1.37 ppm for 9H), spirocyclic protons, and acetate methylene protons.
Step Reagents and Conditions Yield (%) Notes
Boc Protection tert-Butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp >98% purity Produces tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Lithium Salt Formation Lithium hydroxide monohydrate (3-5 eq), THF/methanol/water mixture, 18-48 h, 20-50°C 80-87% Hydrolysis of ester to lithium carboxylate salt, monitored by LCMS
Work-up and Isolation Acidification to pH 3-4 with 1M HCl, extraction with ethyl acetate, drying (MgSO4) - White solid isolated, characterized by NMR and MS
  • The use of lithium hydroxide in aqueous-organic solvents is critical for efficient hydrolysis and salt formation. The reaction kinetics depend on temperature, reaction time, and reagent stoichiometry.
  • Protecting the amine groups with Boc is essential to prevent side reactions and to maintain the integrity of the diazaspiro ring during hydrolysis.
  • Purification by extraction and drying yields high-purity lithium salt suitable for further synthetic applications.
  • Literature shows that similar lithium carboxylate salts prepared under these conditions exhibit good stability and reproducibility in synthesis.

The preparation of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate involves:

  • Synthesizing the diazaspiro core with Boc protection,
  • Hydrolyzing the ester precursor using lithium hydroxide in mixed solvents,
  • Acidifying and extracting to isolate the lithium acetate salt,
  • Purifying and characterizing the final compound.

These methods are well-documented in the literature with yields typically ranging from 80% to 87%. The procedures require careful control of reaction conditions to ensure high purity and yield, making the compound suitable for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic conditions can facilitate the removal of the tert-butoxycarbonyl group, allowing for further functionalization.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is used in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the spirocyclic structure may interact with enzymes or receptors. The tert-butoxycarbonyl group can be removed under physiological conditions, allowing the compound to exert its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Physicochemical Comparisons

The lithium salt is compared below with tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) (CAS 1041026-71-4) and other spirocyclic derivatives.

Property Lithium(1+) 2-{6-[(tert-Butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) 1-Methylazetidine-3-carboxylic Acid
Molecular Formula C₁₄H₂₃LiN₂O₄ (estimated) C₂₂H₃₈N₄O₈ C₆H₁₀NO₂
Molecular Weight ~274.3 g/mol 486.56 g/mol 128.15 g/mol
TPSA ~85 Ų (acetate + spiroamine) 144 Ų 49.3 Ų
Log P (iLOGP) ~1.2 (predicted) 0.23 -0.45
Hydrogen Bond Acceptors 4 8 3
Synthetic Accessibility Moderate (requires Boc protection and lithium salt formation) High (commercially available as oxalate salt) High (used in modular synthesis)

Key Observations :

  • The lithium salt has a significantly lower molecular weight and TPSA than the oxalate derivative, suggesting improved membrane permeability and bioavailability.
  • The Boc group in both compounds enhances stability during synthesis, but the oxalate salt’s higher hydrogen bond acceptors (8 vs. 4) may reduce gastrointestinal absorption .
  • Compared to 1-methylazetidine-3-carboxylic acid (CAS 875629-26-8), the lithium salt’s spirocyclic framework provides greater conformational rigidity, which is advantageous for targeting enzymes with defined binding pockets .

Key Observations :

  • The lithium salt’s lower TPSA (~85 Ų) compared to the oxalate derivative (144 Ų) may enhance blood-brain barrier (BBB) penetration, making it suitable for CNS-targeted therapies.
  • The azetidine derivative (CAS 875629-26-8) exhibits higher solubility but is more likely to act as a P-glycoprotein substrate, limiting its therapeutic utility .

Biological Activity

Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₂O₃Li
  • Molecular Weight : Approximately 290.26 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from its structural components.

The compound features a lithium ion coordinated with a diazaspiro framework, which may contribute to its unique biological properties.

The biological activity of lithium salts is well-documented, particularly in the context of mood stabilization and neuroprotection. Lithium is known to influence various signaling pathways:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium inhibits GSK-3, a key regulator in several cellular processes including metabolism and cell differentiation.
  • Modulation of Neurotransmitter Systems : Lithium affects serotonin and dopamine pathways, which are crucial for mood regulation.
  • Neuroprotective Effects : Studies indicate that lithium can enhance neurogenesis and protect against neurodegenerative diseases by modulating neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

In Vitro Studies

Research has demonstrated that lithium compounds can exhibit significant antitumor activity. For example, a study on related diazaspiro compounds showed that they possess inhibitory effects against mutated KRAS proteins, which are implicated in various cancers . The introduction of the tert-butoxycarbonyl group may enhance solubility and bioavailability, potentially increasing the efficacy of the compound in therapeutic applications.

In Vivo Studies

A notable case study involved administering lithium-based compounds in mouse models of neurodegeneration. The results indicated improved cognitive function and reduced markers of oxidative stress compared to controls . This supports the hypothesis that lithium derivatives may have protective roles in neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
GSK-3 InhibitionReduced cell proliferation
NeuroprotectionEnhanced cognitive function
Antitumor ActivityInhibition of KRAS mutations

Case Studies

  • Neuroprotective Effects : A study published in Nature Neuroscience reported that lithium treatment in animal models led to significant increases in BDNF levels, correlating with improved synaptic plasticity and cognitive function .
  • Anticancer Properties : Research published in Cancer Research highlighted the efficacy of lithium derivatives against various cancer cell lines, showing dose-dependent inhibition of tumor growth .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling a Boc-protected 2,6-diazaspiro[3.3]heptane derivative with an acetate precursor, followed by lithium salt formation. Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) to stabilize the amine group during synthesis .
  • Purification : Employ recrystallization or preparative HPLC to achieve >95% purity, with characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Lithiation : React the carboxylate intermediate with lithium hydroxide under anhydrous conditions to avoid hydrolysis of the Boc group .

Q. Which characterization techniques are critical for confirming the structural and electrochemical properties of this compound?

  • Methodological Answer :

  • Structural Analysis : X-ray crystallography or NMR (¹H, ¹³C, DEPT-135) to resolve the spirocyclic and Boc-protected regions .
  • Electrochemical Profiling : Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1 M LiPF₆ in EC/DMC) to determine redox potentials and stability against lithium metal .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures, particularly of the Boc group (~150–200°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electrochemical stability and lithium-ion mobility of this compound in battery applications?

  • Methodological Answer :

  • Modeling Framework : Use generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) to compute electronic structures and lithium-ion migration barriers .
  • Simulation Tools : Implement plane-wave basis sets (e.g., VASP) with projector augmented-wave (PAW) pseudopotentials to model the spirocyclic framework and lithium coordination environments .
  • Output Metrics : Calculate activation energies for Li⁺ diffusion and compare with experimental conductivity measurements from impedance spectroscopy .

Q. What role does the spirocyclic diamine structure play in enhancing lithium-ion conductivity compared to linear analogs?

  • Methodological Answer :

  • Stereochemical Effects : The rigid spiro[3.3]heptane core reduces conformational flexibility, promoting uniform ion channels and minimizing lattice distortions during Li⁺ intercalation .
  • Coordination Studies : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to compare Li⁺ binding sites in spirocyclic vs. linear diamine ligands. The spiro structure may offer multidentate coordination, lowering desolvation energy .

Q. How can researchers address contradictions between computational predictions and experimental data on this compound’s degradation pathways?

  • Methodological Answer :

  • Controlled Degradation Experiments : Perform accelerated aging tests (e.g., 60°C for 72 hours in electrolyte) with post-mortem analysis via FTIR and GC-MS to identify decomposition products (e.g., tert-butyl alcohol from Boc cleavage) .
  • Multiscale Modeling : Combine DFT (for bond dissociation energies) and kinetic Monte Carlo simulations to reconcile discrepancies in degradation rates predicted by theory vs. observed in experiments .

Q. What strategies improve the compound’s stability in high-voltage lithium-ion battery cathodes?

  • Methodological Answer :

  • Surface Passivation : Coat cathode materials (e.g., LiNi₀.₅Mn₀.₅O₂) with the spirocyclic compound via atomic layer deposition (ALD) to suppress electrolyte oxidation at >4.5 V vs. Li/Li⁺ .
  • Additive Engineering : Introduce fluorinated co-solvents (e.g., FEC) to stabilize the solid-electrolyte interphase (SEI) and mitigate Boc group hydrolysis .

Methodological Resources

  • Computational Tools : VASP , PW91 functional , PAW pseudopotentials .
  • Experimental Techniques : HRMS , EXAFS , CV .

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